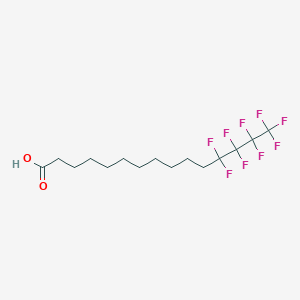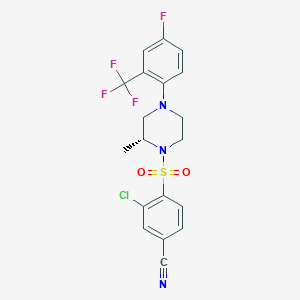
2-Ethenylpent-4-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenylpent-4-enenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of both an ethenyl group and a nitrile group attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
2-Ethenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
2-Ethenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethenylpent-4-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
4-Pentenenitrile: Similar structure but lacks the ethenyl group.
3-Butenyl cyanide: Similar nitrile group but different carbon chain structure.
But-3-enyl cyanide: Another structural isomer with a different arrangement of carbon atoms.
Uniqueness
2-Ethenylpent-4-enenitrile is unique due to the presence of both an ethenyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
923-52-4 |
|---|---|
分子式 |
C7H9N |
分子量 |
107.15 g/mol |
IUPAC名 |
2-ethenylpent-4-enenitrile |
InChI |
InChI=1S/C7H9N/c1-3-5-7(4-2)6-8/h3-4,7H,1-2,5H2 |
InChIキー |
QRXYHULBKZQAHD-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
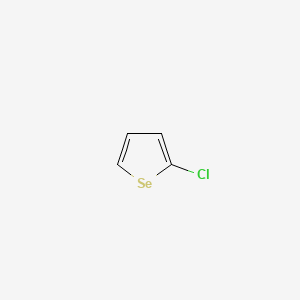
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
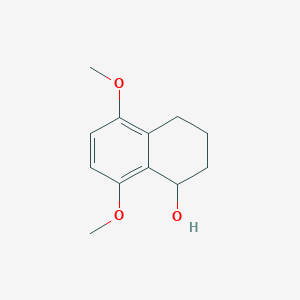
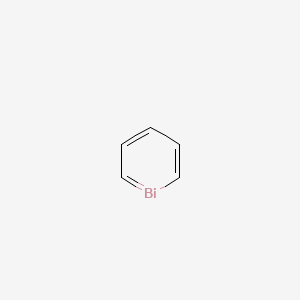
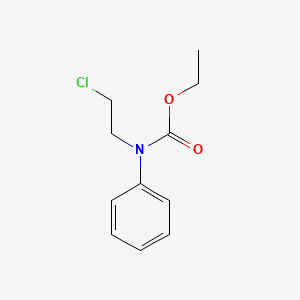

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

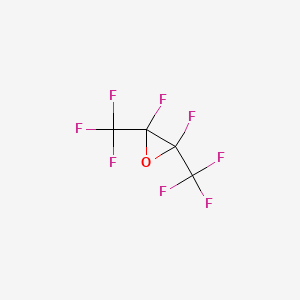

![Benzo[f]quinazoline](/img/structure/B14752245.png)
